molecular formula C9H16O B14508738 2,5-Dimethylhept-2-en-4-one CAS No. 62939-80-4

2,5-Dimethylhept-2-en-4-one

Cat. No.: B14508738
CAS No.: 62939-80-4
M. Wt: 140.22 g/mol
InChI Key: DYURUUVPTPFUIO-UHFFFAOYSA-N
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Description

2,5-Dimethylhept-2-en-4-one is an organic compound with the molecular formula C9H16O. It is a ketone with a double bond and two methyl groups attached to the heptane chain. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylhept-2-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale aldol condensation reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification is usually achieved through distillation, ensuring the removal of any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylhept-2-en-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dimethylhept-2-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethylhept-2-en-4-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the double bond and ketone group allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylhept-2-en-4-one: Similar structure but with different positioning of methyl groups.

    6-Hydroxy-2,6-dimethylhept-2-en-4-one: Contains an additional hydroxyl group.

    2,5-Dimethylhept-3-ene: Similar structure but lacks the ketone group

Uniqueness

2,5-Dimethylhept-2-en-4-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its combination of a double bond and a ketone group makes it versatile for various chemical reactions and applications in different fields .

Properties

CAS No.

62939-80-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2,5-dimethylhept-2-en-4-one

InChI

InChI=1S/C9H16O/c1-5-8(4)9(10)6-7(2)3/h6,8H,5H2,1-4H3

InChI Key

DYURUUVPTPFUIO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C=C(C)C

Origin of Product

United States

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